molecular formula C6H10O3S B3376875 Methyl 3-hydroxythiolane-3-carboxylate CAS No. 1247710-52-6

Methyl 3-hydroxythiolane-3-carboxylate

Cat. No.: B3376875
CAS No.: 1247710-52-6
M. Wt: 162.21
InChI Key: KHMKIZOOAXYORP-UHFFFAOYSA-N
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Description

Contextualization of Thiolane Heterocycles in Synthetic Chemistry and Materials Science

Thiolane, also known as tetrahydrothiophene (B86538), is a sulfur-containing heterocyclic compound that serves as a fundamental building block in a variety of chemical contexts. wikipedia.orgfoodb.ca Unlike its aromatic counterpart, thiophene (B33073), the saturated nature of the thiolane ring imparts conformational flexibility and a distinct set of chemical properties.

In synthetic chemistry, the thiolane moiety is a key structural feature in a number of natural products, most notably biotin (B1667282) (Vitamin B7), which contains a fused thiolane ring system. soton.ac.uk The synthesis of substituted tetrahydrothiophenes is an active area of research, driven by the quest for new bioactive molecules and the development of stereoselective synthetic methodologies. soton.ac.ukmetu.edu.tr The presence of the sulfur atom in the thiolane ring allows for a range of chemical transformations, including oxidation to the corresponding sulfoxide (B87167) and sulfone (sulfolane), which can dramatically alter the molecule's polarity and reactivity. wikipedia.org

In the realm of materials science, sulfur-containing heterocycles are of great interest. While aromatic thiophenes are more commonly associated with the development of conductive polymers and organic electronics, the principles of incorporating sulfur into molecular frameworks for specific functionalities are broadly applicable. numberanalytics.comnih.gov Thiol-functionalized polymers, for instance, have demonstrated efficacy in the adsorption of heavy metals, indicating the potential for sulfur-containing compounds in environmental remediation. mdpi.com The unique coordination properties of the sulfur atom in thiolanes also make them interesting ligands in organometallic chemistry. wikipedia.org

Historical Development and Academic Significance of Hydroxy-Functionalized Thiolanes

The introduction of functional groups, such as hydroxyl groups, onto the thiolane ring has been a subject of study for many years. The history of heterocyclic chemistry dates back to the early 19th century with the discovery of simple heterocycles like furan, pyrrole, and thiophene. numberanalytics.com The subsequent exploration of their saturated and functionalized derivatives has been a continuous effort.

Hydroxy-functionalized thiolanes are significant for several reasons. The hydroxyl group can act as a handle for further chemical modifications, allowing for the construction of more complex molecular architectures. Furthermore, the stereochemistry of hydroxyl-substituted thiolanes is of great interest, as the relative orientation of the substituents can have a profound impact on the biological activity and physical properties of the molecule. Research into the synthesis of hydroxy-functionalized models of the active sites in iron-sulfur proteins highlights the importance of these motifs in bioinorganic chemistry. nih.gov The development of synthetic methods to control the stereoselective synthesis of substituted tetrahydrofurans, the oxygen-containing analogs of thiolanes, often provides valuable insights and analogous strategies for the synthesis of their sulfur-containing counterparts. nih.gov

Overview of Research Trajectories and Future Outlook for the Compound

The future of research on Methyl 3-hydroxythiolane-3-carboxylate will likely be driven by the development of efficient synthetic routes and a deeper understanding of its fundamental chemical properties.

Potential Research Trajectories:

Development of Novel Synthetic Methods: The design of a robust and stereoselective synthesis of this compound would be a significant contribution to the field of heterocyclic chemistry.

Exploration of Chemical Reactivity: A systematic study of the reactivity of the compound's functional groups would unlock its potential as a synthetic intermediate.

Computational Studies: Theoretical calculations could provide insights into the molecule's conformational preferences, electronic structure, and potential reactivity, guiding future experimental work.

Applications in Medicinal Chemistry and Materials Science: Once accessible, the compound and its derivatives could be explored for applications in drug discovery, as has been done with other thiophene and thiolane derivatives, and in the development of new materials with tailored properties. nih.govbohrium.com

The future outlook for this compound is promising. As a molecule with a unique combination of functional groups, it represents a pocket of unexplored chemical space. Overcoming the synthetic challenges and elucidating its properties could lead to new discoveries and applications in various scientific disciplines.

Data Tables

Table 1: Physicochemical Properties of Related Thiolane and Thiophene Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Thiolane (Tetrahydrothiophene)C₄H₈S88.17119-96
ThiopheneC₄H₄S84.1484-38
Sulfolane (Thiolane 1,1-dioxide)C₄H₈O₂S120.1728527.5

Data sourced from publicly available chemical databases.

Interactive Table 1: Physicochemical Properties of Related Thiolane and Thiophene Compounds

This is a static representation. In a web environment, this table would be interactive.

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
Thiolane (Tetrahydrothiophene) C₄H₈S 88.17 119 -96
Thiophene C₄H₄S 84.14 84 -38

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxythiolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMKIZOOAXYORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCSC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Pathways

Enantioselective Synthesis of Chiral Methyl 3-Hydroxythiolane-3-carboxylate

Producing a single enantiomer of this compound is crucial for applications where chirality is important, such as in the development of pharmaceuticals. This is achieved through asymmetric catalysis or the use of chiral auxiliaries.

The most direct approach to an enantiomerically enriched product is the asymmetric reduction of the prochiral precursor, Methyl 3-oxotetrahydrothiophene-3-carboxylate. This can be accomplished using either biocatalysts or chiral metal catalysts.

Enzymatic Reduction: Biocatalysis, particularly with enzymes like alcohol dehydrogenases (ADHs), is a powerful tool for the enantioselective reduction of ketones and β-keto esters. nih.govunimi.itacgpubs.org These enzymes, often used as whole-cell catalysts (e.g., Baker's yeast) or as isolated enzymes, can exhibit high enantioselectivity. nih.govacgpubs.orgnih.gov For example, ADHs from various microorganisms have been successfully used to reduce a wide range of prochiral ketones to enantiopure secondary alcohols. nih.govwikipedia.org The reduction of β-keto esters to their corresponding β-hydroxyesters is a well-established application, often proceeding with excellent enantiomeric excess (ee). unimi.itacgpubs.org The enzyme (S)-1-phenylethanol dehydrogenase (PEDH), for instance, has been shown to be effective for the asymmetric reduction of various β-keto esters. nih.govwikipedia.org

Catalyst SystemSubstrate TypeProduct ConfigurationYieldEnantiomeric Excess (ee)
Baker's YeastEthyl Acetoacetate(S)-Ethyl-3-hydroxybutanoateHigh>95%
(S)-1-phenylethanol dehydrogenase (PEDH)Various β-keto esters(S)-AlcoholsHighExcellent
Ru(II)-(1S,2S)-Ts-DPENAryl β-keto esters(S)-β-hydroxypropanoic estersup to 89%up to 99%

This table presents representative data for the asymmetric reduction of β-keto esters, which is a key step in the enantioselective synthesis of the target compound.

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are also widely used for the asymmetric hydrogenation of ketones. Ruthenium complexes, such as those with ligands like (1S,2S)-N-Ts-1,2-diphenylethylenediamine ((1S,2S)-Ts-DPEN), are highly effective for the asymmetric transfer hydrogenation of β-keto esters, yielding chiral β-hydroxy esters with high yields and enantioselectivities. nih.gov These reactions typically use a hydrogen donor like a formic acid/triethylamine azeotrope. nih.gov

An alternative to asymmetric catalysis is the use of a chiral auxiliary. wikipedia.orgresearchgate.netrsc.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

For the synthesis of chiral this compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to the carboxylic acid precursor. wikipedia.orgresearchgate.net This forms a chiral N-acyloxazolidinone. The diastereoselective reduction of the 3-keto group would then be directed by the steric and electronic properties of the chiral auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 3-hydroxythiolane-3-carboxylic acid, which can then be esterified.

Another strategy involves the conjugate reduction of an α,β-unsaturated precursor attached to a chiral auxiliary. wikipedia.org For instance, a chiral N-enoyloxazolidinone derived from a dihydrothiopyran carboxylic acid can undergo a conjugate hydride reduction. The resulting enolate is then asymmetrically protonated, establishing the chiral center at the C3 position with high diastereoselectivity. wikipedia.org The auxiliary is then cleaved to provide the optically active carboxylic acid. wikipedia.org

Chiral AuxiliaryReaction TypeDiastereoselectivity
Evans OxazolidinonesAldol ReactionHigh
Evans OxazolidinonesConjugate Reduction / Asymmetric ProtonationHigh
CamphorsultamMichael AdditionHigh

This table provides examples of common chiral auxiliaries and the types of reactions where they effectively induce stereocontrol.

Deracemization and Kinetic Resolution Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance, and for a chiral molecule like this compound, which possesses a tertiary alcohol, kinetic resolution is a primary strategy. While direct enzymatic resolution data for this specific molecule is not extensively documented, methodologies applied to structurally similar compounds, such as other hydroxy esters and cyclic alcohols, provide a clear framework for potential approaches.

Enzymatic kinetic resolution (EKR) is a widely used method that relies on the differential reaction rates of enantiomers with an enzyme. jocpr.com Lipases are particularly common for this purpose, often catalyzing transesterification or hydrolysis reactions with high enantioselectivity. jocpr.com For instance, a successful kinetic resolution of racemic δ-hydroxy esters has been achieved through lipase-catalyzed transesterification, yielding products with high enantiomeric excess (ee). nih.gov This approach could be directly applicable to this compound.

Dynamic kinetic resolution (DKR) offers a significant advantage over standard EKR by integrating an in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. nih.gov This has been effectively demonstrated by combining lipase-catalyzed transesterification with a ruthenium-based catalyst for alcohol racemization, achieving up to 99% ee and 92% conversion for δ-hydroxy esters. nih.gov Similarly, enzyme-mediated DKR processes have been developed for cyclic amino acid methyl esters without the need for metal catalysts for racemization. nih.gov

The choice of enzyme and reaction conditions is critical. Studies on analogs like ethyl 3-hydroxy-3-phenylpropanoate have shown that different hydrolases (e.g., lipase (B570770) from Pseudomonas cepacia, pig liver esterase) exhibit varying degrees of success. researchgate.net Furthermore, the use of immobilized enzymes, sometimes stabilized with ionic liquids, has been shown to enhance process efficiency and stereoselectivity in the kinetic resolution of related hydroxy compounds. nih.gov

Below is a table summarizing enzymatic resolution results for compounds analogous to this compound, illustrating the potential of these methods.

SubstrateBiocatalystReaction TypeKey FindingsReference
Racemic δ-hydroxy estersCandida antarctica Lipase B (CALB)TransesterificationE-value up to 360; DKR with Ru-catalyst gave 99% ee and 92% conversion. nih.gov
Ethyl 3-hydroxy-3-phenylpropanoatePseudomonas cepacia lipase (PCL)Hydrolysis50% conversion, recovered ester (R) with 98% ee, acid (S) with 93% ee. researchgate.net
3-Hydroxy-3-phenylpropanonitrileImmobilized Pseudomonas fluorescens lipaseTransesterificationUse of ionic liquids as stabilizers improved efficiency to 97.4% with 79.5% ee. nih.gov
1,3-dihydro-2H-isoindole-1-carboxylic acid methyl esterPseudomonas cepacia lipase (PSL)Alkoxycarbonylation (DKR)Good yields and excellent stereoselectivity were achieved. nih.gov

Sustainable and Innovative Synthetic Approaches

Modern organic synthesis places a strong emphasis on the development of sustainable and innovative methods that are not only efficient but also environmentally benign.

Green Chemistry Principles Applied to Thiolane Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edunih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiolanes.

Key green chemistry principles relevant to thiolane synthesis include:

Waste Prevention: Designing syntheses to minimize byproduct formation. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. yale.edu

Use of Safer Solvents and Reagents: Employing environmentally benign solvents like water or ethanol (B145695) and avoiding toxic reagents. nih.govresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, often facilitated by catalysis. yale.edu

Use of Catalysis: Utilizing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. yale.edu

Examples of green approaches in the synthesis of cyclic sulfides and related heterocycles include:

A copper-mediated electrophilic cyclization to produce halogenated thiophenes and selenophenes using an environmentally friendly solvent (ethanol) and non-toxic inorganic reagents under mild conditions. nih.gov

The use of visible light as a green, sustainable, and cost-effective energy source to drive the synthesis of cyclic sulfones at room temperature. mdpi.com

A photocatalyzed method for sulfide (B99878) synthesis that employs green solvents like ethanol and water, with oxygen from the air serving as the oxidant. rsc.org

Solvent-free and catalyst-free copolymerization of elemental sulfur with strained cyclic disulfides to create sulfur-based polymers, highlighting a highly atom-economical and waste-free process. nih.gov

Photochemical and Electrochemical Synthetic Pathways for Cyclic Sulfides

Photochemical and electrochemical methods offer innovative, often milder, alternatives to traditional synthetic routes, aligning with green chemistry principles by reducing the need for harsh reagents and high temperatures.

Photochemical Pathways: Photochemistry utilizes light to initiate chemical reactions. In the context of cyclic sulfide synthesis, irradiation can mediate unique transformations. A notable example is the photochemical rearrangement of certain sulfoxides to form thiolane 1-oxides in high yields. acs.orgnih.govacs.org This method is effective for creating quaternary carbon centers. acs.orgnih.gov Light-induced radical reactions have also been employed to synthesize complex tricyclic thiolane derivatives from 2(5H)-thiophenones. researchgate.net Furthermore, visible-light photocatalysis has emerged as a powerful tool for C-S bond formation, enabling the synthesis of sulfides under mild conditions. rsc.org A telescoped photochemical thiol-ene reaction has been developed for the continuous flow synthesis of thiomorpholine, demonstrating the utility of this approach. researchgate.net

Electrochemical Pathways: Electrochemistry uses electrical current to drive chemical reactions, providing a reagent-free method for oxidation and reduction. This technique has been successfully applied to the synthesis of various sulfur-containing heterocycles.

A metal- and oxidant-free electrochemical method was developed for the C-H sulfidation of arenes with disulfides to produce aryl sulfides under mild, waste-free conditions. bohrium.com

The electrochemical oxidative coupling of readily available thiols and amines provides direct access to sulfonamides, driven entirely by electricity with hydrogen as the only byproduct. acs.org

Electrosynthesis has also been used to create cyclic sulfites from diols and sulfur dioxide in a quasi-divided cell setup. rsc.orgresearchgate.net

A summary of innovative synthetic pathways is presented below.

MethodSubstratesProduct TypeKey FeaturesReference(s)
Photochemical RearrangementAryl vinyl sulfoxidesThiolane 1-oxidesHigh yield; efficient construction of quaternary carbons. acs.org, nih.gov
Visible-Light PhotocatalysisThiols, AlkenesSulfidesUses green solvents (ethanol/water) and O2 as oxidant. rsc.org
Electrochemical C-H SulfidationArenes, DisulfidesAryl SulfidesMetal- and oxidant-free; mild conditions; waste-free. bohrium.com
Electrochemical DehydrationDiols, Sulfur DioxideCyclic SulfitesConstant current; quasi-divided cell; up to 87% yield. rsc.org, researchgate.net

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has become a transformative technology in chemical synthesis. eurekaselect.com It offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability, making it ideal for industrial applications. eurekaselect.comresearchgate.net

For the synthesis of cyclic sulfides, flow chemistry addresses key challenges associated with scalability and the handling of hazardous reagents.

Scalability and Efficiency: A microreactor-based flow system has been successfully integrated into the photocatalytic synthesis of sulfides and sulfoxides, demonstrating shorter reaction times compared to batch processes and enabling production on a larger scale. rsc.org

Safety: When dealing with potentially hazardous intermediates or gaseous reagents, the small reactor volumes in flow systems ensure that only a minimal amount of material is present at any given time, significantly improving operational safety. researchgate.net This is particularly relevant for syntheses involving intermediates like half-mustards, as seen in the flow synthesis of thiomorpholine. researchgate.net

The application of flow chemistry is considered a sustainable practice that aligns with green chemistry principles by minimizing waste, reducing energy consumption, and allowing for safer processes. eurekaselect.comsci-hub.se

Product Isolation and Purification Techniques

The effective isolation and purification of this compound from a reaction mixture are crucial for obtaining a product of high purity. The strategy typically involves a combination of extraction and chromatographic or distillation techniques tailored to the physicochemical properties of the ester.

Initial Workup and Extraction: The first step in isolation often involves separating the ester from unreacted starting materials, catalysts, and byproducts.

Acid-Base Extraction: Since the product is an ester, it is neutral. Unreacted carboxylic acid starting materials or acidic byproducts can be removed by washing the crude reaction mixture (dissolved in a water-immiscible organic solvent like ether or ethyl acetate) with a mild aqueous base, such as sodium bicarbonate or sodium carbonate solution. scienceready.com.ausydney.edu.au The acidic impurities are converted into their water-soluble carboxylate salts and are extracted into the aqueous layer. sydney.edu.au

Water Washes: Subsequent washing with water or brine helps to remove any residual water-soluble impurities.

Purification of the Crude Ester: Once the crude ester is isolated, further purification is necessary to remove remaining impurities like unreacted alcohol or other neutral byproducts.

Distillation: For liquid esters, fractional distillation is a common and effective purification method. scienceready.com.aulookchem.com It separates compounds based on differences in their boiling points. This technique is particularly useful for removing less volatile alcohol starting materials or higher-boiling byproducts. scienceready.com.au Distillation under vacuum is preferred for higher molecular weight esters that might decompose at atmospheric pressure. lookchem.com

Column Chromatography: This is a highly versatile technique for purifying solid or high-boiling liquid esters. mdpi.com The crude product is passed through a column of stationary phase (e.g., silica (B1680970) gel), and different components are separated based on their polarity. mdpi.com This method is effective for separating compounds with similar boiling points.

Recrystallization: If this compound is a solid, recrystallization is an excellent method for achieving high purity. lookchem.com A suitable solvent or solvent system is chosen in which the ester is soluble at high temperatures but sparingly soluble at low temperatures. It is crucial to use non-hydroxylic solvents (like toluene) or the alcohol from which the ester was derived (methanol) to avoid transesterification. lookchem.com

A summary of common purification techniques for esters is provided below.

TechniquePurposeImpurities RemovedReference(s)
Acid-Base ExtractionInitial workupUnreacted carboxylic acids, acidic catalysts/byproducts. scienceready.com.au, sydney.edu.au
Fractional DistillationPurification of liquidsUnreacted alcohols, non-volatile impurities, byproducts with different boiling points. lookchem.com, scienceready.com.au
Column ChromatographyPurification of solids or liquidsClosely related byproducts, isomers, impurities with different polarities. mdpi.com
RecrystallizationPurification of solidsSoluble impurities, byproducts present in smaller amounts. lookchem.com

Elucidation of Chemical Reactivity and Mechanistic Transformations

Reactions Involving the Hydroxyl Functionality

The tertiary alcohol group at the C3 position is a key site for chemical modification, though its reactivity is influenced by steric hindrance.

The conversion of the hydroxyl group into esters (esterification) or ethers (etherification) is a fundamental transformation.

Esterification : The tertiary alcohol of Methyl 3-hydroxythiolane-3-carboxylate can be acylated to form a new ester. This is typically achieved by reaction with an acylating agent such as an acid chloride or an anhydride (B1165640) under basic conditions. The use of a base, like pyridine (B92270) or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. Direct Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acidic catalysis, is generally inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions under acidic conditions masterorganicchemistry.com.

Etherification : The formation of an ether from the tertiary hydroxyl group can be accomplished via Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric bulk of the tertiary alkoxide, this reaction is most effective with unhindered primary alkyl halides.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent Conditions Product
Esterification Acetyl Chloride Pyridine, 0 °C to RT Methyl 3-(acetyloxy)thiolane-3-carboxylate
Esterification Acetic Anhydride DMAP, Triethylamine Methyl 3-(acetyloxy)thiolane-3-carboxylate

| Etherification | Sodium Hydride, then Methyl Iodide | Anhydrous THF | Methyl 3-methoxythiolane-3-carboxylate |

The oxidation state of the tertiary alcohol carbon presents unique challenges and opportunities.

Oxidation : Tertiary alcohols are resistant to oxidation under conditions that typically oxidize primary or secondary alcohols (e.g., PCC, Swern, Dess-Martin periodinane). This is because they lack a hydrogen atom on the hydroxyl-bearing carbon, meaning oxidation cannot occur without the cleavage of a carbon-carbon bond. Reaction with strong oxidizing agents under harsh conditions (e.g., hot, acidic potassium permanganate) would likely lead to the degradation of the molecule, cleaving the thiolane ring.

Reduction : The reduction of an alcohol functionality is not a common transformation as it is already in a relatively low oxidation state. Such a reaction would require converting the hydroxyl into a better leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Substitution at the tertiary carbon (C3) is possible under specific conditions that favor carbocation formation.

SN1 Reactions : In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water generates a tertiary carbocation at the C3 position. This intermediate is stabilized by the adjacent sulfur atom and can be trapped by a nucleophile. For instance, reaction with hydrohalic acids (e.g., HBr, HCl) can lead to the formation of the corresponding 3-halothiolane derivative. The stability of the tertiary carbocation makes the SN1 pathway more favorable than the SN2 pathway, which is sterically hindered.

Table 2: Nucleophilic Substitution at C3

Reagent Conditions Mechanism Product
Concentrated HBr Heat SN1 Methyl 3-bromothiolane-3-carboxylate

Stereochemical Implications in Reactivity and Product Stereochemistry

Diastereoselectivity and Enantioselectivity in Transformations

The stereochemical outcome of reactions involving this compound is of fundamental importance for its application in asymmetric synthesis. The presence of a stereocenter at the C3 position, bearing a hydroxyl and a methoxycarbonyl group, introduces the potential for diastereoselectivity in reactions at adjacent or remote positions. Furthermore, if the starting material is chiral, the control of enantioselectivity in its transformations is a key consideration.

While specific, detailed studies on the diastereoselectivity and enantioselectivity of this compound are not extensively documented in publicly available literature, general principles of stereocontrol in similar β-hydroxy ester systems can be considered. For instance, in reactions involving the hydroxyl group, its directing effect can influence the facial selectivity of an incoming reagent. Similarly, the ester group can be manipulated to control stereochemistry, for example, through the formation of a chiral enolate.

In the broader context of thiolane chemistry, stereocontrol is often achieved through various strategies. For example, in the synthesis of related 2,5-dihydrothiophene (B159602) S,S-dioxides, stereoselective reactions with carbonyl compounds have been reported to produce α-hydroxy-1,3-dienes. These reactions proceed via thermal extrusion from adducts, indicating that the initial stereochemistry of the adduct dictates the final product geometry.

Detailed Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new synthetic methodologies. For this compound, key transformations would include reactions of the hydroxyl and ester functionalities, as well as reactions involving the thiolane ring itself.

Mechanistic investigations would typically involve a combination of experimental and computational methods. Experimental approaches could include kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates. Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into transition state geometries and reaction energy profiles.

While no detailed mechanistic studies specifically for this compound are readily found, investigations into related compounds offer a framework for what such studies might entail. For instance, the mechanism of reactions of the related compound, Methyl 3-oxotetrahydrothiophene-2-carboxylate, which is used in the synthesis of dihydro-thiophen-3-one, likely proceeds through standard carbonyl chemistry pathways.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, capable of providing detailed information about a molecule's atomic connectivity and spatial arrangement.

Two-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the relative stereochemistry of a molecule. For a compound like Methyl 3-hydroxythiolane-3-carboxylate, these techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. For the thiolane ring, COSY would show correlations between the protons at C2, C4, and C5, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the thiolane ring and the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for piecing together the molecular structure. For instance, correlations would be expected from the methyl protons of the ester group to the carbonyl carbon and the ester oxygen-linked carbon. Protons on the thiolane ring would also show correlations to neighboring carbons, confirming the ring structure and the position of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is paramount for determining the relative stereochemistry. For this compound, a NOESY experiment would reveal whether the hydroxyl (-OH) group and the methyl carboxylate (-COOCH₃) group are on the same side (cis) or opposite sides (trans) of the thiolane ring by observing spatial correlations between the methyl protons and the protons on the ring.

In studies of various heterocyclic compounds, including thiophene (B33073) derivatives, the combination of these 2D NMR experiments is routinely used for complete structural assignment. researchgate.net

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about molecular conformation and how molecules are packed in a crystal lattice. For this compound, ssNMR could differentiate between various possible conformations of the five-membered thiolane ring (e.g., envelope or twist conformations) that are fixed in the solid state. It can also detect the presence of multiple, crystallographically distinct molecules in the unit cell.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. The five-membered thiolane ring is not planar and undergoes rapid conformational interchange in solution, a process known as pseudorotation. DNMR studies, by analyzing changes in the NMR spectrum at different temperatures, could be used to determine the energy barriers associated with this ring-flipping process. Furthermore, it could potentially quantify the rotational barrier around the C3-C(O)OCH₃ bond.

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For chiral molecules like this compound (which has a stereocenter at the C3 position), X-ray diffraction of a single crystal can determine the absolute configuration (R or S). This is typically achieved by using anomalous dispersion effects, often requiring the presence of a heavier atom like sulfur, which is inherently part of the thiolane ring. The determination of absolute configuration is critical in fields like medicinal chemistry where enantiomers can have vastly different biological activities.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This includes identifying and characterizing intermolecular interactions that hold the crystal together. For this compound, the hydroxyl group is a hydrogen bond donor, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. X-ray analysis would precisely map out the hydrogen bonding network. For example, studies on similar molecules like Methyl-3-aminothiophene-2-carboxylate have shown how N–H⋯O and N–H⋯N hydrogen bonds dictate the crystal packing. mdpi.com These interactions significantly influence physical properties such as melting point, solubility, and stability.

Table of Crystallographic Data for an Analogous Compound (Methyl-3-aminothiophene-2-carboxylate)

Since specific crystallographic data for this compound is not available, the following table for a related thiophene derivative illustrates the type of information obtained from a single-crystal X-ray diffraction study. mdpi.com

ParameterValue
Compound Methyl-3-aminothiophene-2-carboxylate
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not specified in abstract
b (Å) Value not specified in abstract
c (Å) Value not specified in abstract
β (°) Value not specified in abstract
Volume (ų) Value not specified in abstract
Z 3 (crystallographically independent molecules)
Key Interactions N–H⋯O and N–H⋯N hydrogen bonds, C–H⋯S interactions
Source: Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the conformational landscape of molecules. For this compound, these techniques provide a detailed fingerprint based on the molecule's characteristic vibrational modes. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. mdpi.com Consequently, the two techniques offer complementary information.

The key functional groups within this compound—the hydroxyl (-OH) group, the methyl ester (-COOCH₃), and the thiolane ring (a cyclic thioether)—give rise to distinct and identifiable signals.

Hydroxyl Group (O-H): The tertiary hydroxyl group is expected to produce a characteristic O-H stretching vibration. In the IR spectrum, this typically appears as a broad absorption band in the 3500–3200 cm⁻¹ region, with the broadening indicative of intermolecular hydrogen bonding.

Carbonyl Group (C=O): The ester carbonyl stretch is one of the most prominent features in the IR spectrum, anticipated as a strong, sharp absorption band in the range of 1750–1735 cm⁻¹. Its precise position can be influenced by the local electronic environment. spectroscopyonline.com

C-H Vibrations: The aliphatic C-H stretching vibrations from the methyl group and the methylene (B1212753) (CH₂) groups of the thiolane ring are expected in the 3000–2850 cm⁻¹ region. C-H bending vibrations appear at lower frequencies.

Ester C-O Stretches: Esters characteristically display two strong C-O stretching bands. spectroscopyonline.com For this compound, these would correspond to the C(=O)-O and O-CH₃ single bond stretches, typically found within the 1300–1000 cm⁻¹ range. spectroscopyonline.com

Thiolane Ring Vibrations: The vibrations of the saturated heterocyclic ring include C-C stretching, CH₂ wagging and twisting modes. A key vibration is the C-S stretch, which is often weak in the IR spectrum but can be more prominent in the Raman spectrum. This vibration is typically observed in the 800–600 cm⁻¹ region. iosrjournals.orgresearchgate.net

Conformational analysis can be performed by studying subtle shifts in vibrational frequencies or the appearance of new bands under different conditions (e.g., temperature or solvent changes), which may indicate the presence of different conformers. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational spectra and assign experimental bands to specific atomic motions, aiding in a more complete structural elucidation. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H StretchTertiary Alcohol3500 - 3200Strong, BroadWeak
C-H StretchAlkane (CH₂, CH₃)3000 - 2850MediumStrong
C=O StretchMethyl Ester1750 - 1735Very StrongMedium
C-O-C Stretch (Asymmetric)Ester1300 - 1150StrongMedium
C-O-C Stretch (Symmetric)Ester1150 - 1000StrongMedium
C-S StretchThioether (Thiolane)800 - 600Weak - MediumStrong

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Species

This compound possesses a stereogenic center at the C3 position, making it a chiral molecule that exists as a pair of enantiomers. Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for studying such chiral species. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. youtube.comspringerprofessional.de

ORD measures the variation of the angle of optical rotation as a function of the wavelength of light. bhu.ac.in A plain ORD curve shows a gradual increase or decrease in rotation with changing wavelength. However, in the wavelength region where a chromophore within the molecule absorbs light, an anomalous curve is observed. This phenomenon is known as the Cotton effect , characterized by a rapid change in rotation, often crossing the zero-rotation axis at or near the absorption maximum. wikipedia.org

CD is the direct measurement of the differential absorption of left- and right-circularly polarized light (Δε = εL - εR). youtube.com A CD spectrum plots this differential absorption against wavelength, resulting in positive or negative peaks that also constitute a Cotton effect. hebmu.edu.cn

For this compound, the ester carbonyl group (C=O) acts as the principal chromophore. It undergoes a weak n→π* electronic transition in the ultraviolet region. This transition is expected to give rise to a Cotton effect in both the ORD and CD spectra. libretexts.org

Positive vs. Negative Cotton Effect: A positive Cotton effect is defined in ORD as an initial increase in optical rotation toward a peak at longer wavelengths, followed by a sharp drop through a trough at shorter wavelengths. In CD, it is simply a positive band (Δε > 0). A negative Cotton effect shows the opposite behavior. wikipedia.orglibretexts.org

Structural Elucidation: Crucially, the sign of the Cotton effect is directly correlated to the absolute configuration (R or S) of the stereocenter. The two enantiomers of this compound would exhibit mirror-image ORD and CD spectra—if one enantiomer shows a positive Cotton effect, the other will show a negative one of equal magnitude. This makes chiroptical spectroscopy a definitive tool for assigning the absolute stereochemistry of a chiral sample when compared with empirical rules (like the Octant Rule for ketones) or with data from compounds of known configuration. springerprofessional.de

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that might have the same nominal mass. For this compound, with the chemical formula C₆H₁₀O₃S, the theoretical monoisotopic mass of the neutral molecule is 162.035066 Da.

Beyond confirming the elemental formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable structural information through the analysis of fragmentation patterns. nih.gov By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, one can piece together the molecule's structure.

For this compound, several key fragmentation pathways can be predicted:

Acylium Ion Formation: A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy (B1213986) radical (•OCH₃) or a neutral methanol (B129727) molecule (CH₃OH) from the protonated molecule, resulting in a stable acylium ion. libretexts.org

Loss of the Carbomethoxy Group: Alpha-cleavage next to the quaternary carbon can lead to the loss of the entire carbomethoxy radical (•COOCH₃).

Ring Fragmentation: The thiolane ring can undergo cleavage, often involving the loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄).

Cleavage adjacent to Sulfur: Fragmentation can be initiated by the sulfur atom, a common pathway for thioethers.

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the hydroxyl group, the ester, and the thiolane ring. researchgate.net

Table 2: Predicted HRMS Fragments for this compound (C₆H₁₀O₃S)

m/z (Predicted)Elemental Formula of FragmentProposed Lost Neutral FragmentProposed Fragment Structure/Identity
163.04234[C₆H₁₁O₃S]⁺-Protonated Molecular Ion [M+H]⁺
145.03178[C₆H₉O₂S]⁺H₂OLoss of water from [M+H]⁺
131.01614[C₅H₇O₂S]⁺CH₃OHLoss of methanol from [M+H]⁺ (Acylium ion formation)
103.02124[C₄H₇OS]⁺COOCH₃Loss of carbomethoxy radical from M⁺
75.01338[C₂H₃O₂S]⁻C₄H₇OPossible fragment in negative ion mode

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Landscape Exploration

The five-membered thiolane ring in Methyl 3-hydroxythiolane-3-carboxylate is not planar and can adopt several conformations. Furthermore, the hydroxyl and methyl carboxylate substituents can rotate, leading to a complex energy landscape with multiple stable isomers.

Molecular Mechanics (MM) is a method that uses classical physics to model the potential energy of a molecule's conformations. It is computationally less intensive than quantum methods, making it suitable for exploring the vast conformational space of flexible molecules.

Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time based on classical mechanics. nih.gov An MD simulation can reveal the dynamic behavior of this compound, showing how it transitions between different conformations. By analyzing the simulation trajectory, researchers can identify the most populated and therefore most stable conformations. Key metrics such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) are used to assess the stability of different conformations throughout the simulation. nih.gov

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of its geometry. rsc.org For this compound, a relaxed PES scan can be performed by systematically rotating key dihedral angles—such as those involving the C-O bond of the hydroxyl group or the C-C bond connecting the carboxylate group to the ring—while optimizing the rest of the molecule's geometry at each step. mdpi.comresearchgate.netyoutube.com

This process generates a plot of energy versus the dihedral angle, revealing energy minima that correspond to stable conformers and energy maxima that represent the transition states (energy barriers) between them. researchgate.net Identifying the global minimum on the PES allows for the definitive identification of the molecule's most stable conformer.

Prediction and Interpretation of Spectroscopic Properties

A primary application of computational chemistry is the prediction of spectroscopic data. Once a reliable, energy-minimized molecular structure is obtained through methods like DFT, its spectroscopic properties can be calculated and compared with experimental results to confirm the structure.

Computational methods can predict the ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.mxuncw.edu Since the observed chemical shifts are an average over all thermally accessible conformations, calculations are often performed for each stable conformer identified through conformational analysis. The predicted shifts for each conformer are then averaged, weighted by their Boltzmann population distribution, to yield a final predicted spectrum that can be directly compared with experimental data. uncw.edugithub.io

Similarly, infrared (IR) spectroscopy frequencies and intensities can be computed. The calculation of vibrational frequencies from the optimized geometry helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as stretching or bending of functional groups. scielo.org.mx For this compound, key vibrational modes include the O-H stretch of the alcohol, the C=O stretch of the ester, and various C-H and C-S stretches and bends. libretexts.org

Table 3: Predicted Characteristic IR Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
O-H (alcohol)Stretching3500–3200 (broad)
C-H (alkane)Stretching3000–2850
C=O (ester)Stretching1750–1735
C-O (ester/alcohol)Stretching1300–1000
C-S (thiolane)Stretching700–600

Note: This table lists generally accepted wavenumber ranges for the indicated functional groups and serves as a guide for interpreting calculated or experimental IR spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). The process typically involves geometry optimization of the molecule's conformational space, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO).

Recent advancements have seen the integration of DFT calculations with machine learning models to enhance the accuracy of chemical shift predictions. These approaches can achieve high precision, aiding in the correct assignment of complex spectra and the differentiation of stereoisomers. For this compound, theoretical calculations would be crucial for assigning the ¹H and ¹³C NMR spectra, especially for the chiral center at C3 and the diastereotopic protons on the thiolane ring.

A representative workflow for predicting experimental proton spectra often includes a conformational search, geometry optimization of each conformer (e.g., using B3LYP-D3BJ/6-31G(d)), prediction of NMR shifts for each conformer at a higher level of theory (e.g., WP04/6-311++G(2d,p) with a solvent model), and finally, Boltzmann weighting of the conformer predictions to obtain the final spectrum.

Hypothetical Predicted NMR Data for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Predicted J-Coupling (Hz)
C2~35-45~2.8-3.2 (diastereotopic)²J(H-H) ~12-15
C3~70-80- (quaternary)-
C4~25-35~2.0-2.4 (diastereotopic)²J(H-H) ~12-15, ³J(H-H) ~6-8
C5~30-40~2.9-3.3 (diastereotopic)²J(H-H) ~11-14, ³J(H-H) ~6-8
C=O~170-175--
OCH₃~50-55~3.7-3.8-
OH-Variable (depends on solvent and concentration)-

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational NMR predictions. Actual values would require specific calculations.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. These theoretical spectra, when appropriately scaled to account for anharmonicity and other systematic errors, can be used to assign experimental vibrational bands to specific molecular motions.

For this compound, computational vibrational analysis would help in identifying characteristic frequencies for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-S stretches of the thiolane ring, and various C-H bending and stretching modes. Such analysis is instrumental in confirming the presence of key functional groups and in studying conformational changes.

Representative Calculated Vibrational Frequencies for a Thiolane Ring System

Vibrational ModeCalculated Frequency Range (cm⁻¹, scaled)Description
ν(O-H)~3400-3600Hydroxyl group stretching
ν(C-H)~2850-3000Aliphatic C-H stretching
ν(C=O)~1710-1740Ester carbonyl stretching
δ(CH₂)~1430-1470CH₂ scissoring/bending
ν(C-O)~1100-1250Ester C-O stretching
ν(C-S)~600-750Thiolane ring C-S stretching

Note: This table presents typical frequency ranges for the functional groups present in the molecule, based on general data for similar compounds.

Chiroptical Property Simulations

Given that this compound is a chiral molecule, computational methods can be used to predict its chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD) spectra. Time-dependent DFT (TD-DFT) is a common approach for simulating ECD spectra, which can be used to determine the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimental one.

The simulation of chiroptical properties is highly sensitive to molecular conformation. Therefore, a thorough conformational analysis is a prerequisite for accurate predictions. For flexible molecules, the calculated properties for multiple low-energy conformers must be averaged according to their Boltzmann populations to obtain a final theoretical value that can be compared with experimental measurements.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally.

Transition State Characterization and Reaction Pathway Analysis

For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can be used to map out the potential energy surface. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes during the reaction.

For example, in a potential base-catalyzed hydrolysis of the ester group, computational methods could be used to model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. The transition state for this step would be characterized and its connection to the reactant and intermediate confirmed by following the intrinsic reaction coordinate (IRC). Similarly, reactions involving the sulfur atom, such as oxidation to a sulfoxide (B87167) or sulfone, could be mechanistically detailed through computational analysis.

Calculation of Activation Energies and Kinetic Parameters

Once the transition states for a reaction have been identified, their energies relative to the reactants can be used to calculate the activation energy (Ea). This is a critical parameter that governs the rate of a chemical reaction. According to the Arrhenius equation, a higher activation energy corresponds to a slower reaction rate.

Computational methods can provide quantitative estimates of activation energies, allowing for the comparison of different possible reaction pathways. For instance, in a multi-step synthesis, the calculated activation energies can help identify the rate-determining step. Furthermore, by performing frequency calculations on the stationary points, it is possible to compute other thermodynamic parameters, such as the enthalpy and entropy of activation, which provide a more complete picture of the reaction kinetics. The generation of detailed kinetic models for complex reaction systems is an area where computational chemistry is increasingly being applied.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules, their aggregation behavior, and their interactions with other molecules, such as in biological systems. The sulfur atom in this compound, with its lone pairs of electrons and polarizability, can participate in a variety of NCIs.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. Understanding the nature and strength of these forces is important for predicting crystal packing, solubility, and binding affinity to biological targets. The ability of sulfur to engage in a diverse range of non-covalent interactions makes it a key element in molecular recognition and drug design.

Utility As a Synthetic Synthon and Precursor in Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The chirality of methyl 3-hydroxythiolane-3-carboxylate is a key feature that enables its application in asymmetric synthesis, where the selective production of a single enantiomer of a chiral product is desired.

Chiral ligands are crucial components of catalysts used in asymmetric reactions. The development of novel chiral ligands is an active area of research. While direct research on this compound as a ligand precursor is limited, the broader class of chiral sulfur-containing compounds has demonstrated significant promise. hilarispublisher.comrsc.org For instance, chiral tetrahydrothiophene (B86538) derivatives have been explored as ligands in asymmetric catalysis. hilarispublisher.com

The synthesis of optically active 3-hydroxythiolane has been achieved, and these compounds have been investigated as potential catalysts for asymmetric additions to carbonyl compounds. researchgate.net Although the catalytic activity in the specific case of diethylzinc (B1219324) addition to benzaldehyde (B42025) was found to be low, it highlights the interest in this scaffold for catalyst development. researchgate.net The general approach involves the synthesis of chiral ligands from readily available chiral precursors, a role that enantiomerically pure this compound could fulfill. The combination of a sulfur atom, which can coordinate to transition metals, and a nearby chiral center makes it a theoretically attractive candidate for the development of new classes of chiral ligands. Further derivatization of the hydroxyl and carboxylate groups could lead to a variety of bidentate or tridentate ligands for asymmetric catalysis.

The stereocenter in this compound can be used to direct the formation of new stereocenters in a complex molecule. Stereoselective synthesis often relies on the use of chiral building blocks to introduce asymmetry into the target molecule. While specific examples detailing the use of this compound in the stereoselective construction of complex organic scaffolds are not widely reported, the principles of asymmetric synthesis support its potential in this area. For instance, stereoselective syntheses of other complex molecules have been achieved using Evans chemistry to create hydroxylated propanoic acid derivatives, demonstrating a general strategy that could potentially be adapted. nih.gov The thiolane ring itself can be a key structural motif in biologically active molecules, and having a chiral handle at the 3-position provides a route to enantiomerically pure targets.

Formation of Novel Heterocyclic Systems

The thiolane core of this compound can be manipulated through various chemical reactions to generate new and more complex heterocyclic structures.

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring sizes from readily available starting materials. While specific studies on the ring expansion or contraction of this compound are not prevalent, general methodologies for such transformations on cyclic systems are well-established. For example, carbocation rearrangements can lead to ring expansion, a process that could potentially be applied to derivatives of 3-hydroxythiolane. masterorganicchemistry.com Ring-contraction reactions have also been reported for other heterocyclic systems, such as methyl benz[d]-3,1-oxazepine 5-carboxylates. doi.org The reactivity of the hydroxyl group and the adjacent carboxylate in this compound could be exploited to facilitate such skeletal rearrangements, providing pathways to novel sulfur-containing heterocycles.

Spirocyclic and fused-ring systems are common motifs in natural products and pharmaceutically active compounds. The functional groups of this compound offer opportunities for the construction of such complex architectures. The synthesis of fused-ring systems can be achieved through various cycloaddition reactions. rsc.org While direct examples involving this compound are scarce, the general principles suggest its potential. For instance, the hydroxyl group could be converted into a leaving group to facilitate an intramolecular cyclization onto a side chain attached to the carboxylate, leading to a fused system. Similarly, the construction of spirocyclic systems often involves the reaction of a cyclic ketone with a difunctional reagent. While this compound is not a ketone, it could be chemically modified to participate in such reactions.

Precursor in Materials Science Research (e.g., monomers for specialized polymers, optoelectronic applications)

The properties of sulfur-containing polymers make them interesting candidates for materials science applications, including specialized polymers and materials with unique optoelectronic properties.

While research on polymers derived specifically from this compound is not widely documented, the broader field of thiophene-based polymers for electronic and optoelectronic applications is extensively studied. rsc.orgmdpi.commdpi.com These aromatic polymers exhibit interesting conductive and optical properties. Although the saturated thiolane ring in this compound does not possess the conjugation of a thiophene (B33073) ring, it could be envisioned as a flexible spacer or a component of a polymer backbone that influences the material's physical properties.

The development of functional polymers often relies on the synthesis of novel monomers. beilstein-journals.orgrsc.orgresearchgate.netuliege.be this compound, with its hydroxyl and carboxylate functionalities, could potentially serve as a monomer or a precursor to a monomer for polymerization. For instance, the hydroxyl group could participate in condensation polymerizations with dicarboxylic acids, or the carboxylate could be modified to an acryloyl group for radical polymerization. The resulting polymers would have a regularly spaced sulfur atom and a pendant hydroxyl group, which could be further functionalized, potentially leading to materials with interesting properties for various applications. However, it is important to note that the optoelectronic properties associated with conjugated polythiophenes would not be expected in polymers derived from the saturated thiolane ring.

Derivatization for Structure-Reactivity Relationship Studies

The strategic modification of a lead compound to systematically alter its structure and observe the corresponding changes in reactivity is a cornerstone of medicinal chemistry and materials science. For this compound, derivatization can be explored at its key functional groups: the hydroxyl group and the methyl ester. Such modifications allow for a detailed investigation into how structural changes influence the molecule's chemical behavior and potential applications.

The presence of both a hydroxyl and an ester group at the C3 position offers multiple avenues for derivatization. For instance, the hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. These modifications can impact the molecule's polarity, steric hindrance, and hydrogen bonding capabilities. Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of amides or other esters.

A study on the related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlights a common strategy for derivatization. In this case, methylation was investigated to establish the regioselectivity of the reaction, which is crucial for the reliable design and synthesis of compound libraries. nih.govnih.govmdpi.comresearchgate.net The initial step involved S-methylation, followed by a subsequent alkylation that resulted in a mixture of O- and N-methylated products. nih.govmdpi.comresearchgate.net Such studies are fundamental to understanding how different atomic positions within a molecule react, providing a roadmap for more targeted synthetic endeavors.

The insights gained from the derivatization of analogous structures can be hypothetically applied to this compound. For example, selective alkylation or acylation of the hydroxyl group could be explored, followed by modification of the ester group. The resulting library of compounds could then be screened for desired properties, with the structure-reactivity data guiding further synthetic efforts. The table below outlines potential derivatization reactions for this compound and the expected changes in chemical properties.

Reaction Type Reagent Example Derivative Functional Group Potential Impact on Properties
O-AlkylationMethyl Iodide (CH₃I)EtherIncreased lipophilicity, altered hydrogen bonding
O-AcylationAcetyl Chloride (CH₃COCl)EsterIncreased steric bulk, altered electronic properties
Ester HydrolysisSodium Hydroxide (B78521) (NaOH)Carboxylic AcidIncreased polarity, introduction of an acidic site
AmidationAmine (R-NH₂) (after hydrolysis)AmideIntroduction of hydrogen bond donors/acceptors

These derivatization strategies are crucial for building a comprehensive understanding of the structure-reactivity relationships of the 3-hydroxythiolane-3-carboxylate scaffold. While direct research on this specific molecule is not extensively documented in publicly available literature, the principles of synthetic derivatization provide a clear path for its future exploration and application in chemical synthesis.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of Methyl 3-hydroxythiolane-3-carboxylate from complex mixtures, including reaction byproducts, starting materials, and potential enantiomers. The choice of technique depends on the specific analytical goal, such as assessing enantiomeric purity or determining the concentration in a complex sample.

Due to the presence of a chiral center at the C3 position, the separation of the enantiomers of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. The enantiomeric excess (ee) of a sample can be accurately determined using chiral stationary phases (CSPs). uma.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the enantioseparation of a broad range of chiral compounds. nih.govsci-hub.se

The selection of the mobile phase is critical for achieving optimal separation. A systematic screening of different mobile phases, including normal-phase (e.g., n-hexane/isopropanol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol (B129727)/water mixtures), is typically performed to identify the ideal conditions. nih.govsci-hub.se The resolution of enantiomers can be fine-tuned by adjusting the mobile phase composition, flow rate, and column temperature. researchgate.net For instance, in the separation of other chiral compounds, baseline separation with resolution values greater than 2.0 has been achieved, which is a common benchmark for good separation. researchgate.net

A typical approach for developing a chiral HPLC method for this compound would involve screening various polysaccharide-based columns. The influence of the mobile phase composition on retention times and enantioselectivity would be systematically investigated to achieve baseline separation of the enantiomers.

ParameterTypical Starting ConditionsPurpose
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Provides a chiral environment for differential interaction with enantiomers. sci-hub.se
Mobile Phase n-Hexane/Isopropanol (Normal Phase); Acetonitrile/Water (Reversed Phase)To elute the compound and influence the chiral recognition mechanism. nih.gov
Flow Rate 0.5 - 1.0 mL/minAffects analysis time and resolution. researchgate.net
Detection UV (e.g., at 210-220 nm for the ester chromophore)To detect the compound as it elutes from the column.
Column Temperature 25 °C (or varied to optimize separation)Can influence the thermodynamics of chiral recognition. researchgate.net

This table presents hypothetical starting conditions for developing a chiral HPLC method for this compound based on established methods for similar compounds.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound may have limited volatility due to its hydroxyl group, it can be readily analyzed by GC after derivatization. A common approach is the conversion of the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net This derivatization reduces the polarity of the molecule, preventing issues like peak tailing and improving chromatographic performance.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) can be used for quantification due to its wide linear range and sensitivity to organic compounds. For purity analysis, GC-FID can effectively separate the target compound from volatile impurities. The preparation of the corresponding fatty acid methyl esters (FAMEs) for GC analysis is a well-established procedure in lipid analysis and the principles can be applied here. nih.gov

For the unambiguous identification and quantification of this compound in complex matrices, hyphenated techniques that couple chromatographic separation with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation by GC (often after derivatization), the compound is introduced into a mass spectrometer. GC-MS provides both retention time data and a mass spectrum, which serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries or by interpretation of fragmentation patterns. jmchemsci.com Electron ionization (EI) is a common ionization technique used in GC-MS. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly suited for analyzing compounds in complex biological or environmental samples. After separation by LC (either chiral or achiral), the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry (MS/MS). In MS/MS, a specific precursor ion corresponding to the protonated molecule or an adduct of this compound is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. nih.govnih.gov LC-MS/MS methods are widely used for the analysis of various heterocyclic and sulfur-containing compounds in complex samples. nih.govshimadzu.commdpi.com

High-Resolution Mass Spectrometry (HRMS): Coupled with either GC or LC, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments. This is a powerful tool for structural elucidation and for distinguishing the target compound from isobaric interferences.

TechniqueSample PreparationIonization ModeKey Advantages
GC-MS Derivatization (e.g., silylation) may be required. researchgate.netElectron Ionization (EI)Provides structural information through fragmentation patterns and allows for library matching. nih.gov
LC-MS/MS Minimal, often dilution and filtration.Electrospray Ionization (ESI)High sensitivity and selectivity for quantification in complex matrices. nih.govnih.gov
LC-HRMS Minimal, often dilution and filtration.Electrospray Ionization (ESI)Provides accurate mass for elemental composition determination and confident identification.

This table summarizes the key features of hyphenated techniques applicable to the analysis of this compound.

Future Research Directions and Unexplored Potential

Exploration of Uncharted Reactivity and Transformation Pathways

The unique arrangement of functional groups in methyl 3-hydroxythiolane-3-carboxylate opens the door to a variety of chemical transformations that have yet to be explored. The presence of a tertiary alcohol, an ester, and a sulfide (B99878) within a five-membered ring suggests several potential reaction pathways that could lead to novel molecular architectures.

Future research could focus on:

Reactions involving the hydroxyl group: Dehydration reactions could lead to the formation of unsaturated thiolane derivatives. Oxidation of the sulfide to a sulfoxide (B87167) or sulfone could modulate the electronic properties and reactivity of the ring. Esterification or etherification of the hydroxyl group would allow for the introduction of a wide range of functionalities.

Transformations of the ester group: Hydrolysis, amidation, or reduction of the methyl carboxylate would provide access to the corresponding carboxylic acid, amides, and alcohol, respectively. These derivatives could serve as building blocks for more complex molecules.

Ring-opening reactions: The thiolane ring could potentially be opened through various methods, leading to linear sulfur-containing compounds with diverse functional groups.

Reactions involving the sulfur atom: The sulfur atom could be targeted for alkylation to form sulfonium (B1226848) salts, which are versatile intermediates in organic synthesis.

A systematic study of these and other reactions would provide a deeper understanding of the chemical behavior of this molecule and expand its utility as a synthetic intermediate.

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research should aim to establish sustainable and atom-economical routes to this compound and its derivatives.

Key areas of investigation could include:

Catalytic methods: The use of metal or organocatalysts could enable the development of highly efficient and selective syntheses, minimizing the need for stoichiometric reagents and reducing waste. nih.gov

One-pot and tandem reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce solvent usage.

Use of renewable starting materials: Exploring synthetic pathways that utilize feedstocks derived from renewable resources would enhance the sustainability of the process.

Green reaction conditions: The use of safer solvents, lower reaction temperatures, and alternative energy sources such as microwave irradiation or mechanochemistry (ball milling) could significantly reduce the environmental impact of the synthesis. rasayanjournal.co.intandfonline.com

The principles of green chemistry provide a framework for developing synthetic routes that are not only efficient but also environmentally responsible. numberanalytics.com

Investigation of Novel Applications in Emerging Fields

While the applications of this compound are currently unknown, its structure suggests potential utility in a variety of fields. Thiolane and other sulfur-containing heterocycles are known to be important in medicinal chemistry and materials science. mdpi.comnih.gov

Potential areas for application-oriented research include:

Catalysis: The sulfur atom and hydroxyl group could act as coordinating sites for metal ions, suggesting potential applications as a ligand in catalysis.

Advanced materials: The molecule could serve as a monomer for the synthesis of novel sulfur-containing polymers with interesting optical or electronic properties. Thiophene (B33073) derivatives, for instance, are widely used in the development of organic semiconductors and light-emitting diodes. nih.gov

Non-clinical biosensors: The functional groups of the molecule could be modified to selectively interact with specific analytes, forming the basis for the development of new biosensors.

Exploratory studies in these areas could uncover novel applications for this compound and its derivatives.

Further Integration of Advanced Computational Studies for Predictive Chemistry and Design

Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of molecules. The application of advanced computational methods can accelerate the research and development process for this compound.

Future computational studies could focus on:

Conformational analysis: Determining the preferred three-dimensional structure of the molecule is crucial for understanding its reactivity and potential biological activity.

Reaction mechanism elucidation: Computational modeling can be used to investigate the transition states and intermediates of potential reactions, providing insights into reaction pathways and selectivity. researchgate.net

Prediction of spectroscopic properties: Calculating NMR, IR, and other spectroscopic data can aid in the characterization of the molecule and its derivatives.

Virtual screening for biological activity: Docking studies can be used to predict the binding affinity of the molecule and its analogues to various biological targets, guiding the design of new therapeutic agents. nih.gov

Integrating computational and experimental approaches will be key to unlocking the full potential of this molecule in a time- and resource-efficient manner.

Design and Synthesis of Novel Analogues with Tailored Academic and Mechanistic Properties

The synthesis of analogues of this compound with systematic variations in their structure can provide valuable insights into structure-property relationships.

Future work in this area could involve:

Modification of the substituent at the 3-position: Replacing the hydroxyl and methyl carboxylate groups with other functionalities would allow for a systematic investigation of how these groups influence the properties and reactivity of the molecule.

Variation of the ring size: Synthesizing analogues with four- or six-membered sulfur-containing rings would provide insights into the effect of ring strain on the molecule's properties.

Introduction of additional substituents on the thiolane ring: Adding substituents at other positions on the ring would create a library of compounds with diverse steric and electronic properties.

The knowledge gained from studying these analogues would not only be of academic interest but could also lead to the discovery of molecules with tailored properties for specific applications.

Concluding Remarks

Outlook on the Continued Scholarly Importance and Future Prospects of Methyl 3-Hydroxythiolane-3-carboxylate Research

The future scholarly importance of this compound is currently speculative and will be contingent on its potential applications in various scientific domains. Given its structural features—a saturated heterocyclic thiolane ring, a hydroxyl group, and a methyl carboxylate group—it possesses functionalities that could be of interest in several areas of chemical research.

Potential avenues for future investigation could include:

As a Building Block in Organic Synthesis: The compound could serve as a chiral synthon for the creation of more complex molecules. The stereochemistry of the hydroxyl and carboxylate groups could be exploited to control the architecture of target compounds.

Medicinal Chemistry: Thiolane derivatives have been explored for their biological activities. Future research could investigate the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.

Materials Science: The sulfur atom and polar functional groups might lend themselves to applications in the design of novel polymers or coordination compounds with specific electronic or physical properties.

The continued scholarly importance of this compound will depend on initial exploratory studies to uncover any unique chemical reactivity or biological activity. Without foundational research to establish its properties and potential uses, its prospects remain an open question within the scientific community. The current lack of data suggests that the compound is a largely unexplored area of chemical space, representing an opportunity for novel research endeavors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.